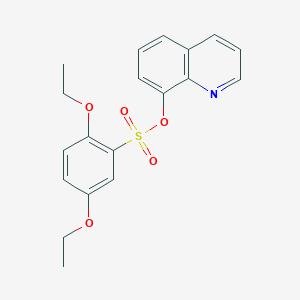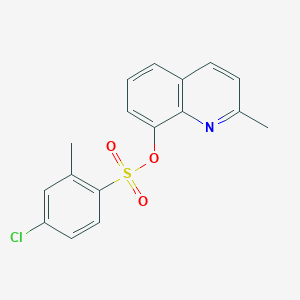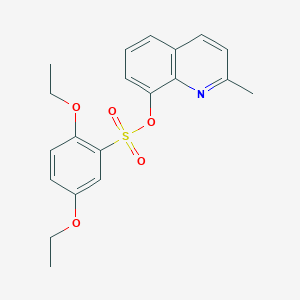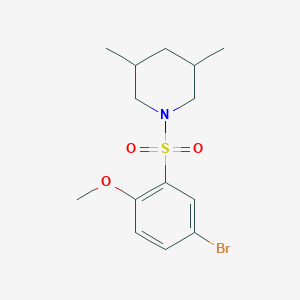
1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine is a chemical compound with the molecular formula C14H20BrNO3S It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzenesulfonyl chloride and 3,5-dimethylpiperidine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A suitable solvent such as dichloromethane or tetrahydrofuran is used.
Procedure: The 5-bromo-2-methoxybenzenesulfonyl chloride is added dropwise to a solution of 3,5-dimethylpiperidine in the solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: Under acidic or basic conditions, the sulfonyl group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 1-(5-substituted-2-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine: Lacks the dimethyl substitution on the piperidine ring.
5-Bromo-2-methoxybenzenesulfonyl chloride: Precursor in the synthesis of the target compound.
1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(5-Bromo-2-methoxybenzenesulfonyl)-3,5-dimethylpiperidine is unique due to the presence of both the sulfonyl and dimethylpiperidine groups, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
426217-65-4 |
|---|---|
Formule moléculaire |
C14H20BrNO3S |
Poids moléculaire |
362.28g/mol |
Nom IUPAC |
1-(5-bromo-2-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C14H20BrNO3S/c1-10-6-11(2)9-16(8-10)20(17,18)14-7-12(15)4-5-13(14)19-3/h4-5,7,10-11H,6,8-9H2,1-3H3 |
Clé InChI |
NSFJCPKVZDTDOK-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
SMILES canonique |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


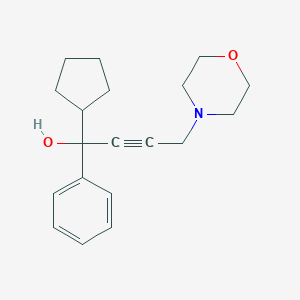
![6-[2-(2-methoxyphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B346212.png)
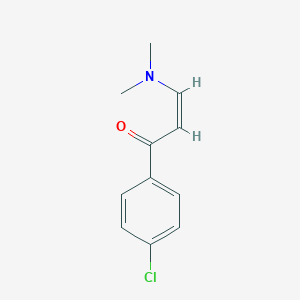
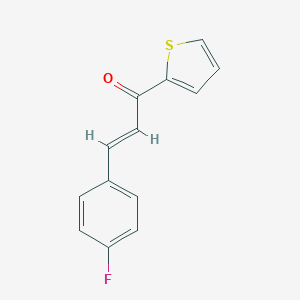
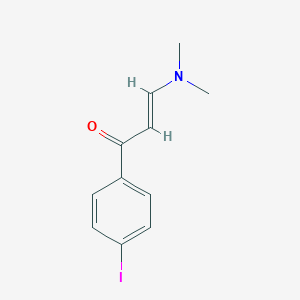
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B346227.png)
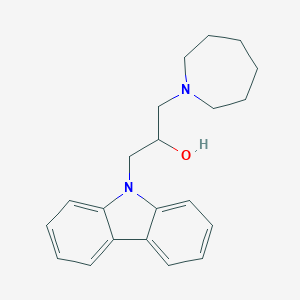
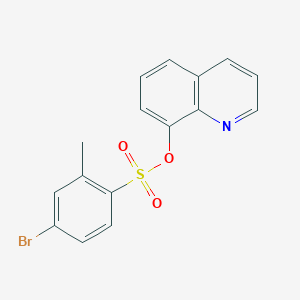
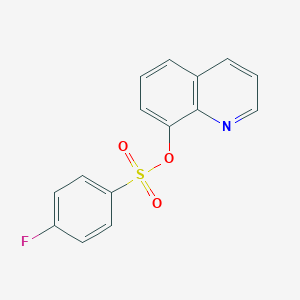
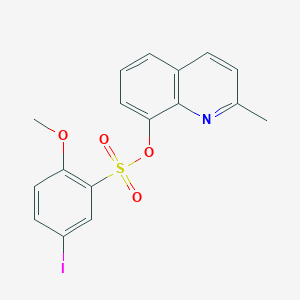
![1-[2-(4-morpholinyl)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B346234.png)
